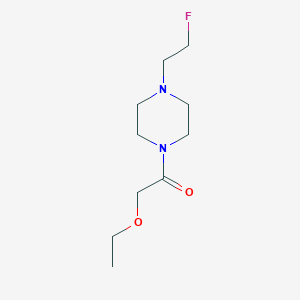

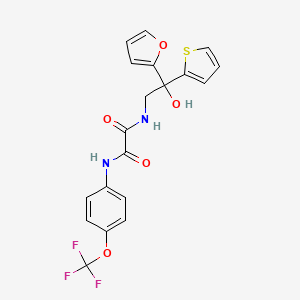

![molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7](/img/structure/B2555500.png)

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H11Cl2NO3 . It has an average mass of 336.169 Da and a monoisotopic mass of 335.011597 Da .

Molecular Structure Analysis

The molecular structure of “2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

Photoinduced Electron Transfer Oxygenations

Research by Wang et al. (2000) highlights the use of 4-Arylmethylene-1,3(2H,4H)-isoquinolinediones in photoinduced electron transfer oxygenations. These compounds, including derivatives similar to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, can afford oxiranes and isoquinolinetriones as major products in high yields. The process is initiated by single electron transfer in the presence of triethylamine, proceeding via the anion radicals of the substrates (Wang, Xiao Long, Tian, J., Ling, K., & Xu, Jian, 2000).

Synthesis of Heterocyclic Derivatives

Li et al. (2017) described a method for synthesizing heterocyclic derivatives, such as 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones, through a tandem nitration/cyclization reaction. This process uses nitrogen dioxide as a nitro source and oxidant, demonstrating a metal-free condition approach to modifying isoquinolinedione derivatives, suggesting potential avenues for further modification of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Li, Xuanxuan, Zhuang, Shengyi, Fang, Xinxin, Liu, Ping, & Sun, P., 2017).

Redox Mediator Herbicides

A study by Mitchell et al. (2000) on derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione explores their potential as redox mediator herbicides. These derivatives were evaluated for their free-radical properties and reduction potentials, indicating their ability to function as redox mediators in stimulating oxygen consumption at photosystem I in isolated chloroplasts. While not directly mentioning 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, this research suggests the potential utility of isoquinolinedione derivatives in agricultural applications (Mitchell, G., Clarke, E., Ridley, S. M., Gillen, K., Vohra, S., & Greenhow, D., 2000).

Crystal Structure Analysis

The crystal structure of isoquinolinedione derivatives has been analyzed in studies by Fun et al. (2010), demonstrating the geometric configurations and interactions within these compounds. While the specific compound studied is a 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the methodology and findings provide insight into the structural characteristics that could be relevant to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Fun, H., Goh, Jia Hao, Yu, Haitao, & Zhang, Yan, 2010).

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEYCNIGBOBJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)

![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)

![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)

![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)